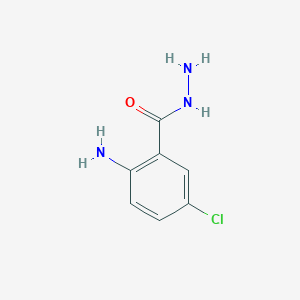

2-Amino-5-chlorobenzohydrazide

Description

Significance of Hydrazide Scaffolds in Organic Synthesis

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.com This moiety is a cornerstone in organic synthesis due to its inherent reactivity and versatility. Hydrazides can act as nucleophiles, participating in reactions with various electrophiles to form a wide array of derivatives. mdpi.com They are particularly crucial as precursors for the synthesis of hydrazones, which are formed by the condensation reaction of hydrazides with aldehydes or ketones. mdpi.com These hydrazones, in turn, are pivotal intermediates in the synthesis of numerous heterocyclic compounds. mdpi.com

The hydrazide scaffold is prized for its ability to serve as a building block for five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com This has led to their extensive use in the development of compounds with a wide spectrum of applications, including pharmaceuticals and agrochemicals. mdpi.comnih.gov The presence of both nucleophilic and electrophilic centers within the hydrazone structure allows for a variety of cyclization reactions, leading to the formation of stable and medicinally important heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. nih.gov

Overview of 2-Amino-5-chlorobenzohydrazide as a Versatile Chemical Synthon

This compound stands out as a particularly useful derivative within the broader class of hydrazides. Its structure incorporates a reactive hydrazide group, an amino substituent, and a chlorine atom on the benzene (B151609) ring. This combination of functional groups provides multiple reaction sites, making it a highly versatile synthon in organic synthesis.

The amino group and the hydrazide moiety can both participate in various chemical transformations, allowing for the construction of complex molecular architectures. The presence of the chlorine atom also offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions, although its primary influence is often electronic, affecting the reactivity of the benzene ring and the attached functional groups. The utility of this compound is demonstrated in its application as a starting material for the synthesis of various heterocyclic compounds, including quinazolines. mdpi.commdpi.comnih.gov

Physicochemical Properties and Structural Analysis of this compound

The physical and chemical properties of this compound are fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C7H8ClN3O |

| CAS Number | 5584-15-6 |

| Appearance | White crystals |

| Melting Point | 139.6–140.5 °C |

| InChI | InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12) |

Table created with data from multiple sources. mdpi.commdpi.comshachemlin.commdpi.com

Spectroscopic data provides further insight into the molecular structure of this compound. The 1H-NMR spectrum in DMSO-d6 shows characteristic signals corresponding to the protons in the molecule. Key chemical shifts (δ) are observed at approximately 4.38-4.42 ppm (for the NH2 protons of the hydrazide), 6.46-6.47 ppm (for the amino group protons on the ring), and in the aromatic region between 6.71 and 7.48 ppm, confirming the substitution pattern of the benzene ring. mdpi.commdpi.commdpi.comresearchgate.net A singlet at around 9.60 ppm is attributed to the proton of the -CONH- group. mdpi.commdpi.comresearchgate.net

Synthesis and Reaction Mechanisms

A common synthetic route to this compound involves the use of 5-chloro-isatoic anhydride (B1165640) as a starting material, which is then reacted with hydrazine (B178648) hydrate (B1144303). mdpi.com This method provides the target compound in good yield.

This compound is a key intermediate in multi-step reactions. For instance, it can be condensed with various substituted benzaldehydes to form Schiff base intermediates. These intermediates can then undergo further reactions, such as cyclization, to produce more complex heterocyclic structures. A notable application is in the synthesis of dihydroquinazolinone derivatives. mdpi.com In these reactions, the amino group on the benzene ring and the hydrazide moiety both play crucial roles in the formation of the quinazoline (B50416) ring system.

Applications in the Synthesis of Heterocyclic Compounds

The versatility of this compound as a synthon is most evident in its application in the synthesis of a variety of heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules.

Quinazolines: this compound is a well-established precursor for the synthesis of quinazoline derivatives. mdpi.comnih.gov These compounds are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.govmdpi.com The synthesis often involves the reaction of this compound with an appropriate aldehyde to form a hydrazone, which then undergoes cyclization to form the quinazoline ring. mdpi.com

Biological and Pharmacological Significance of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in medicinal chemistry. The incorporation of this building block into larger molecules can impart favorable biological properties.

Derivatives of this compound have been investigated for a range of biological activities. For example, quinazoline derivatives synthesized from this compound have been studied for their interactions with biological targets like human serum albumin (HSA), which is crucial for understanding the pharmacokinetics of a drug. mdpi.comnih.govresearchgate.net Studies have shown that these derivatives can bind to HSA, with the nature of the substituents influencing the binding affinity. researchgate.net

The broad spectrum of biological activities associated with hydrazide-hydrazones, the direct derivatives of hydrazides, includes antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The structural modifications made possible by using this compound as a starting material allow for the fine-tuning of these biological activities.

| Derivative Class | Reported Biological Activities |

| Quinazolinones | Anticancer, Antitubercular, Antibacterial, Antifungal, Anti-HIV, Analgesic, Anti-inflammatory, Anticonvulsant |

| Hydrazide-hydrazones | Antibacterial, Antimycobacterial, Antifungal, Anticancer, Anti-inflammatory, Anticonvulsant, Antiviral |

Table compiled from multiple sources. mdpi.comnih.govmdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chlorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDGREISJRDSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Chlorobenzohydrazide

Traditional Synthetic Pathways

Traditional methods for synthesizing 2-amino-5-chlorobenzohydrazide often involve a sequence of well-established chemical transformations, beginning with readily available precursors.

Synthesis via Anthranilic Acid Derivatives and Hydrazine (B178648) Coupling

A prevalent and well-documented route to this compound commences with the chlorination of anthranilic acid. prepchem.comchemicalbook.com This initial step yields 5-chloroanthranilic acid. chemicalbook.com The process typically involves treating anthranilic acid with a chlorinating agent such as sulfuryl chloride. prepchem.comchemicalbook.com In one reported method, powdered anthranilic acid is added to a solution of sulfuryl chloride in absolute ether with cooling. prepchem.com Following the reaction, the solvent and excess sulfuryl chloride are removed, and the residue is treated with aqueous hydrochloric acid to yield 5-chloroanthranilic acid. prepchem.com Another variation involves shaking anthranilic acid with a cooled mixture of sulfonyl chloride and diethyl ether. guidechem.com

Once 5-chloroanthranilic acid is obtained, the next crucial step is the formation of the corresponding acid chloride, 2-amino-5-chlorobenzoyl chloride. chemicalbook.com This is commonly achieved by reacting the 5-chloroanthranilic acid with thionyl chloride. chemicalbook.com

The final step in this pathway is the coupling of the newly formed 2-amino-5-chlorobenzoyl chloride with hydrazine hydrate (B1144303). chemicalbook.comnih.gov This reaction, known as hydrazinolysis, results in the formation of the target molecule, this compound. chemicalbook.com The reaction is often carried out by adding the acid chloride to cold liquor ammonia, followed by filtration and washing of the resulting precipitate. chemicalbook.com

An alternative to the sequential chlorination and coupling involves the direct reaction of a suitable anthranilic acid derivative with a hydrazide. In some synthetic schemes, diacylhydrazine-bridged anthranilic acids are synthesized by the in situ formation of their anthraniloyl chloride and subsequent reaction with the desired hydrazide. mdpi.com

The following table summarizes a typical reaction sequence starting from anthranilic acid:

| Step | Starting Material | Reagent(s) | Product |

| 1 | Anthranilic acid | Sulfuryl chloride or Sulfonyl chloride/Diethyl ether | 5-Chloroanthranilic acid |

| 2 | 5-Chloroanthranilic acid | Thionyl chloride | 2-Amino-5-chlorobenzoyl chloride |

| 3 | 2-Amino-5-chlorobenzoyl chloride | Hydrazine hydrate | This compound |

Novel or Optimized Synthetic Approaches

In recent years, there has been a shift towards developing more efficient and environmentally friendly synthetic methods, aligning with the principles of green chemistry.

Green Chemistry Principles in Synthesis

Efforts to develop "greener" synthetic routes are evident in the literature. A one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which boasts a simple work-up procedure, milder reaction conditions, shorter reaction times, and higher yields, qualifying it as a green synthetic route. sioc-journal.cn The process avoids the need to separate intermediates, and the final product can be directly crystallized from water after the removal of the organic solvent. sioc-journal.cn

Microwave-assisted synthesis has also emerged as a green chemistry tool. ajrconline.org For instance, the synthesis of 4-chloro benzohydrazide (B10538), a related compound, was achieved by reacting 4-chloro ethyl benzoate (B1203000) with hydrazine hydrate in a microwave oven for a few minutes. ajrconline.org This method significantly reduces reaction times compared to conventional heating.

Catalyst-Assisted Preparations

Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates and selectivity. In the synthesis of related benzamides, N-hydroxyphthalimide and cobalt acetylacetonate (B107027) have been used as catalysts for an initial oxidation step. google.com Another example involves the use of a modified Raney nickel catalyst doped with molybdenum for the hydrogenation reduction of a nitro group to an amino group in the synthesis of 2-amino-5-chlorobenzotrifluoride. google.com

Chemical Transformations and Derivative Synthesis of 2 Amino 5 Chlorobenzohydrazide

Reactions Involving the Hydrazide Moiety

The hydrazide functional group of 2-amino-5-chlorobenzohydrazide is a key center for reactivity, readily undergoing reactions such as condensation with carbonyl compounds and derivatization through acylation and alkylation.

Condensation Reactions to Form Schiff Bases

The reaction of hydrazides with aldehydes and ketones is a well-established method for the formation of N-acylhydrazones, a class of Schiff bases. ekb.egscience.gov This condensation reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. libretexts.org The formation of these Schiff bases is often catalyzed by acids. researchgate.netnih.gov

The general reaction involves condensing this compound with various aromatic aldehydes or ketones in a suitable solvent, such as ethanol. researchgate.netlookchem.com This reaction leads to the formation of the corresponding N'-aryl(het)arylmethylene-2-amino-5-chlorobenzohydrazides. These Schiff bases are important intermediates for the synthesis of various heterocyclic compounds and have been explored for their potential biological activities. nih.gov

Table 1: Examples of Schiff Bases Synthesized from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base |

|---|---|

| Benzaldehyde (B42025) | N'-Benzylidene-2-amino-5-chlorobenzohydrazide |

| 4-Methoxybenzaldehyde | 2-Amino-5-chloro-N'-(4-methoxybenzylidene)benzohydrazide |

| 2-Hydroxybenzaldehyde | 2-Amino-5-chloro-N'-(2-hydroxybenzylidene)benzohydrazide |

Acylation and Alkylation Derivatives

The hydrazide moiety of this compound can be further functionalized through acylation and alkylation reactions. Acylation typically involves the reaction of the hydrazide with acylating agents like acid chlorides or anhydrides. nih.govstudymind.co.ukyoutube.comnih.gov This reaction results in the formation of N-acyl derivatives. For instance, reaction with acetyl chloride would yield N'-acetyl-2-amino-5-chlorobenzohydrazide. These acylation reactions are fundamental in modifying the electronic and steric properties of the parent molecule. chemmethod.com

Alkylation of the hydrazide can also be achieved, introducing alkyl groups onto the nitrogen atoms. researchgate.net These reactions expand the structural diversity of derivatives obtainable from this compound.

Cyclization Reactions to Form Heterocyclic Systems

This compound serves as a key precursor for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions. The presence of the amino group on the benzene (B151609) ring and the hydrazide functionality allows for the construction of fused and non-fused heterocyclic rings.

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds. researchgate.net One of the common synthetic strategies for quinazolinones involves the cyclization of 2-aminobenzamide (B116534) derivatives with various C1 sources like aldehydes or their equivalents. lookchem.comresearchgate.netnih.gov this compound can be envisioned as a precursor to a substituted 2-aminobenzamide, which can then undergo cyclization.

The synthesis can proceed through the condensation of the 2-amino group with an aldehyde to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the quinazolinone ring system. nih.gov Another approach involves the reaction of 2-aminobenzamides with alcohols in the presence of a catalyst, where the alcohol serves as the source of the carbonyl group for cyclization. researchgate.net The resulting compounds would be 6-chloro-substituted quinazolinones.

Table 2: General Approaches to Quinazolinone Synthesis from 2-Aminobenzamide Precursors

| Reactant(s) | Key Reaction Type | Product Type |

|---|---|---|

| 2-Aminobenzamide, Aldehyde | Condensation, Cyclization, Oxidation | 2-Substituted-quinazolin-4(3H)-one |

| 2-Aminobenzamide, Alcohol | Catalytic Oxidation, Cyclization | Quinazolin-4(3H)-one |

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of N,N'-diacylhydrazines. organic-chemistry.org this compound can be acylated and then cyclized to form 1,3,4-oxadiazole derivatives.

A widely used method involves the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Alternatively, oxidative cyclization of acylhydrazones can also yield 1,3,4-oxadiazoles. organic-chemistry.org Another route involves the reaction of a hydrazide with carbon disulfide in an alkaline medium, followed by alkylation, which leads to 5-substituted-1,3,4-oxadiazole-2-thiones. uobaghdad.edu.iq These can be further modified. The reaction of thiosemicarbazides, derived from hydrazides, can also lead to 2-amino-1,3,4-oxadiazoles. luxembourg-bio.comnih.govresearchgate.net

Table 3: Synthetic Routes to 1,3,4-Oxadiazole Derivatives from Hydrazides

| Reagents | Intermediate | Product |

|---|---|---|

| Carboxylic acid, POCl₃ | N,N'-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole |

| Aldehyde, Oxidizing agent | Acylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole |

| Carbon disulfide, KOH | Potassium dithiocarbazate | 5-Substituted-1,3,4-oxadiazole-2-thione |

Synthesis of 1,2,4-Triazole (B32235) Derivatives

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles. scispace.com this compound is a valuable starting material for the synthesis of various 1,2,4-triazole derivatives. A common synthetic pathway involves the reaction of the hydrazide with a compound containing a one-carbon unit, such as formic acid or orthoesters, followed by cyclization.

A versatile method is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione derivative. scispace.com These triazole-thiones are useful intermediates for further functionalization. Another approach is the reaction of the hydrazide with carbon disulfide and potassium hydroxide (B78521), followed by the addition of hydrazine (B178648) hydrate (B1144303), which leads to the formation of 4-amino-1,2,4-triazole-3-thiones. rdd.edu.iq

Table 4: Synthetic Pathways to 1,2,4-Triazole Derivatives from Hydrazides

| Reagents | Intermediate | Product Type |

|---|---|---|

| Isothiocyanate, Base | Thiosemicarbazide | 1,2,4-Triazole-3-thione |

| Carbon disulfide, KOH, Hydrazine hydrate | Dithiocarbazate | 4-Amino-1,2,4-triazole-3-thione |

Formation of Other Fused Heterocyclic Scaffolds

The strategic positioning of the amino and hydrazide groups in this compound facilitates its use as a key building block in the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazide with reagents containing one or two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings fused to the benzene ring.

One of the most common applications of analogous hydrazide derivatives is in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles . For instance, the reaction of a hydrazide derivative of 2-amino-5-chlorobenzothiazole (B1265905) with carbon disulfide in the presence of potassium hydroxide is known to yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This suggests that this compound would likely undergo a similar transformation to yield 5-(2-amino-5-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The reaction proceeds through the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878).

Similarly, treatment of the aforementioned 2-amino-5-chlorobenzothiazole-derived hydrazide with thiosemicarbazide, followed by cyclization in the presence of a base, affords a 1,2,4-triazole-3-thiol derivative. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net By analogy, this compound is expected to react in a comparable manner to produce 4-amino-5-(2-amino-5-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Furthermore, the synthesis of quinazolin-4(3H)-ones represents another significant transformation. Research on anthranilic acid hydrazide, a closely related compound, has demonstrated its condensation with aldehydes to form phthalazino[1,2-b]quinazoline derivatives. researchgate.net It is therefore highly probable that this compound would react with various aldehydes and ketones to yield 2,3-disubstituted-6-chloroquinazolin-4(3H)-ones. This reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The general synthetic approach for quinazolinones often involves the reaction of an anthranilamide with aldehydes, a reaction that can be promoted under metal- and catalyst-free conditions. mdpi.com

The following table summarizes the potential fused heterocyclic scaffolds that can be synthesized from this compound based on the reactivity of analogous compounds.

| Reagent | Resulting Heterocyclic Scaffold |

| Carbon Disulfide | 1,3,4-Oxadiazole or 1,3,4-Thiadiazole |

| Thiosemicarbazide | 1,2,4-Triazole |

| Aldehydes/Ketones | Quinazolin-4(3H)-one |

| Orthoesters | 1,2,4-Triazolo[4,3-a]quinazolinone |

Modifications of the Chlorinated Aromatic Ring

The chlorinated aromatic ring of this compound offers opportunities for further functionalization, primarily through modification of the chloro and amino substituents.

The chlorine atom, being a halogen, can potentially be replaced through nucleophilic aromatic substitution (SNA r) reactions. However, such reactions on unactivated aryl chlorides typically require harsh conditions. The presence of the amino group at the ortho position and the hydrazide group at the meta position may not provide sufficient activation for facile substitution. For a nucleophilic aromatic substitution to proceed under milder conditions, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group.

The amino group on the ring can also be a site for modification. Standard reactions such as acylation or sulfonylation could be performed to introduce different substituents, which could in turn influence the biological activity of the resulting derivatives.

Mechanistic Investigations of Derivative Formation

The formation of fused heterocyclic derivatives from this compound involves a series of well-established reaction mechanisms.

The synthesis of quinazolin-4(3H)-ones from this compound and an aldehyde is proposed to proceed through the following steps:

Hydrazone Formation: The terminal nitrogen of the hydrazide moiety acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of a hydrazone.

Intramolecular Cyclization: The ortho-amino group then performs a nucleophilic attack on the imine carbon of the hydrazone. This step is an intramolecular cyclization that forms a six-membered dihydroquinazoline (B8668462) ring.

Aromatization: The dihydroquinazoline intermediate then undergoes oxidation to yield the stable, aromatic quinazolin-4(3H)-one ring system. In many syntheses, an oxidizing agent is added, or atmospheric oxygen serves this purpose. mdpi.com

A plausible mechanism for the formation of 2-phenyl-6-chloroquinazolin-4(3H)-one from this compound and benzaldehyde is depicted below:

Step 1: Formation of the hydrazone from this compound and benzaldehyde. Step 2: Intramolecular nucleophilic attack of the amino group onto the imine carbon. Step 3: Tautomerization and oxidation to yield the final quinazolinone product.

The formation of 1,3,4-oxadiazoles from the reaction of this compound with carbon disulfide likely follows these mechanistic steps:

Nucleophilic Addition: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of carbon disulfide. In the presence of a base like potassium hydroxide, this leads to the formation of a potassium dithiocarbazate salt.

Intramolecular Cyclization and Elimination: The sulfur atom of the dithiocarbazate then attacks the carbonyl carbon of the hydrazide moiety in an intramolecular fashion. This is followed by the elimination of hydrogen sulfide and water to form the stable 1,3,4-oxadiazole-2-thiol ring.

Spectroscopic and Structural Elucidation Studies of 2 Amino 5 Chlorobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H-NMR spectrum of 2-Amino-5-chlorobenzohydrazide is expected to display distinct signals corresponding to the aromatic protons and the protons of the amino (-NH₂) and hydrazide (-CONHNH₂) moieties. The aromatic region would typically show three protons on the chlorinated benzene (B151609) ring. Due to the substitution pattern (amino at C2, chloro at C5), these protons would appear as a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3.

A key feature of hydrazides and their derivatives is the potential for tautomerism. researchgate.net Hydrazides can exist in a dynamic equilibrium between the keto (amide) form and the enol (iminol) form. researchgate.net This equilibrium can be influenced by factors such as solvent and temperature. bohrium.comnih.gov

Keto Form: Characterized by distinct signals for the -CONH- and -NH₂ protons. The N-H protons of the hydrazide group are typically observed as separate, often broad, singlets in the downfield region of the spectrum.

Enol Form: The formation of the C=N double bond and the presence of an -OH group would lead to the appearance of a characteristic O-H signal and a shift in the signals of adjacent protons.

In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, separate peaks for each tautomer may be observed. bohrium.com Conversely, a fast equilibrium results in averaged signals. bohrium.com For many benzohydrazide (B10538) derivatives, the keto form is predominant in common NMR solvents like DMSO-d₆. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-H (C3) | ~6.7 | d | Ortho coupling to H4. |

| Ar-H (C4) | ~7.2 | dd | Ortho coupling to H3, meta coupling to H6. |

| Ar-H (C6) | ~7.5 | d | Meta coupling to H4. |

| -NH₂ (on ring) | ~5.0 - 6.0 | s (broad) | Chemical shift is solvent-dependent. |

| -NH (hydrazide) | ~9.5 - 10.5 | s (broad) | Typically downfield, exchangeable with D₂O. |

| -NH₂ (hydrazide) | ~4.5 - 5.5 | s (broad) | Exchangeable with D₂O. |

Note: The predicted values are based on data from analogous compounds such as 2-amino-5-chlorobenzoic acid and other benzohydrazide derivatives. Actual values may vary. researchgate.netchemicalbook.com

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the carbonyl carbon of the hydrazide group. The chemical shifts are heavily influenced by the nature of the substituents on the aromatic ring. The carbon atom attached to the amino group (C2) is expected to be shielded, while the carbonyl carbon (C=O) will be significantly deshielded, appearing far downfield.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 170 |

| C2 (C-NH₂) | 145 - 150 |

| C5 (C-Cl) | 120 - 125 |

| C1 (C-CONHNH₂) | 120 - 125 |

| C4 | 128 - 132 |

| C6 | 125 - 130 |

| C3 | 115 - 120 |

Note: The predicted values are based on data from analogous compounds such as 2-amino-5-chlorobenzamide (B107076) and 2-amino-5-chlorobenzophenone (B30270). nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would show characteristic absorption bands for its amine, amide (hydrazide), and chloro-aromatic moieties.

Key vibrational modes include:

N-H Stretching: The primary amine (-NH₂) on the ring and the hydrazide (-NHNH₂) group will exhibit stretching vibrations. Typically, primary amines show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The N-H stretching of the hydrazide group also appears in this region.

C=O Stretching: The carbonyl group of the hydrazide function gives rise to a strong, sharp absorption band, often referred to as the "Amide I" band, typically in the range of 1640-1680 cm⁻¹.

N-H Bending: The bending vibration of the N-H bonds (scissoring) appears around 1600-1650 cm⁻¹. This is often called the "Amide II" band in secondary amides, but in hydrazides, it overlaps with the aromatic C=C stretching region.

Aromatic C-H and C=C Stretching: Vibrations from the benzene ring are expected in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.

C-Cl Stretching: The stretching vibration for the C-Cl bond is typically found in the fingerprint region, usually between 700 and 850 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend / Aromatic C=C Stretch | 1550 - 1650 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

Note: Data is compiled from typical ranges for these functional groups and spectra of related compounds like 2-amino-5-chlorobenzoic acid. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. chemguide.co.ukwikipedia.org

For this compound (C₇H₈ClN₃O), the molecular weight is approximately 185.6 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for benzohydrazides include: libretexts.orglibretexts.org

Alpha-Cleavage: The bond between the carbonyl group and the aromatic ring can break, leading to the formation of a 2-amino-5-chlorobenzoyl cation ([C₇H₆ClNO]⁺, m/z 155).

Loss of the Hydrazine (B178648) Moiety: Cleavage of the C-N bond can result in the loss of a hydrazinyl radical (•NHNH₂) or related fragments.

Fragmentation of the Aromatic Ring: Further fragmentation can involve the loss of molecules like CO or HCN from the ring structure.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 185/187 | [C₇H₈ClN₃O]⁺ | Molecular ion (M⁺, M+2) |

| 155/157 | [C₇H₆ClNO]⁺ | Loss of •NH₂ from hydrazide |

| 139/141 | [C₆H₅ClN]⁺ | Loss of CONHNH₂ |

| 127/129 | [C₇H₆ClN]⁺ | Loss of N₂H₂O |

X-ray Diffraction (XRD) Crystallography

In the solid state, the conformation is dictated by both intramolecular and intermolecular forces. Key findings from the analysis of 2-amino-5-chlorobenzophenone oxime, which are relevant to the parent hydrazide, include: nih.gov

Molecular Planarity: The 2-amino-5-chlorobenzene ring itself is largely planar.

Intermolecular Interactions: The presence of both hydrogen bond donors (-NH₂) and acceptors (C=O, -NH₂) in this compound suggests that its crystal structure would be stabilized by an extensive network of intermolecular hydrogen bonds. These interactions would likely form dimeric structures or extended chains in the crystal lattice.

Conformational Twisting: There is typically a significant dihedral angle (twist) between the plane of the aromatic ring and the plane of the side chain (the hydrazide group). In the related oxime, the dihedral angle between the two aromatic rings is 80.53°. nih.gov A similar twist would be expected for the hydrazide to minimize steric hindrance.

Table 5: Representative Crystallographic Data from a Related Structure (2-amino-5-chlorobenzophenone oxime)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Feature | Formation of centrosymmetric dimers via O—H⋯N hydrogen bonds. |

Source: Data from the crystal structure of 2-amino-5-chlorobenzophenone oxime. nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks

The crystal structures of benzohydrazide derivatives are significantly influenced by a variety of intermolecular hydrogen bonds. iucr.org In these structures, the hydrazide functional group (-CONHNH₂) provides both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms), facilitating the formation of robust networks. pensoft.netallen.in

In analogous compounds like 3-chlorobenzohydrazide, intermolecular N—H⋯O hydrogen bonds are fundamental. nih.gov The amino hydrogens form connections with the oxygen atoms of adjacent molecules, creating ten-membered rings with a graph-set motif of R₂²(10). nih.gov Additionally, the imino hydrogen can participate in N—H⋯N hydrogen bonds, linking molecules into chains. nih.govresearchgate.net For instance, in 4-amino-2-chlorobenzohydrazide monohydrate, a complex three-dimensional framework is established through a combination of O—H⋯O, O—H⋯N, N—H⋯N, and N—H⋯O hydrogen bonds. iucr.org

A summary of typical hydrogen bonds found in related benzohydrazide crystal structures is presented below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |

| N (amino) | H | O (carbonyl) | Intermolecular |

| N (imino) | H | O (carbonyl) | Intermolecular |

| N (imino) | H | N (amino) | Intermolecular |

| O (water) | H | O (carbonyl) | Intermolecular |

| O (water) | H | N (amino) | Intermolecular |

Supramolecular Assembly in Crystalline Forms

The intricate network of hydrogen bonds discussed previously directs the self-assembly of this compound and its derivatives into well-defined supramolecular architectures in their crystalline forms. nih.gov Supramolecular chemistry focuses on the organization of molecules through non-covalent interactions, with hydrogen bonding being a primary directional force. nih.gov

A common feature in the supramolecular assembly of benzohydrazides is the formation of hydrogen-bonded motifs. For example, centrosymmetric dimers are often formed through pairs of strong N—H⋯O hydrogen bonds. nih.gov These dimers can then act as building blocks for larger structures. In the case of 3-chlorobenzohydrazide, N—H⋯O interactions lead to the formation of R₂²(10) rings, while N—H⋯N bonds generate zigzag chains. nih.gov

The combination of different hydrogen bonding patterns can result in the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. iucr.orgiucr.org For example, the crystal structure of 2,4-dichlorobenzohydrazide reveals complex sheets formed by N—H⋯N and N—H⋯O hydrogen bonds, where a polar inner layer is sandwiched between non-polar layers. iucr.org In other derivatives, molecules assemble into polymeric chains or one-dimensional ribbons. researchgate.netnih.gov The specific arrangement is highly dependent on the substitution pattern of the benzohydrazide molecule, which can introduce or modify potential hydrogen bonding sites. iucr.org

| Supramolecular Motif | Driving Interactions | Resulting Dimension |

| Dimer | N—H⋯O | 0D |

| Chain | N—H⋯N, N—H⋯O | 1D |

| Sheet | N—H⋯N, N—H⋯O | 2D |

| Framework | O—H⋯O, O—H⋯N, N—H⋯N, N—H⋯O | 3D |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions occurring within a molecule upon absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orglibretexts.org For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org

The UV-Vis spectra of benzohydrazide derivatives typically exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. libretexts.org The π→π* transitions, which are generally of higher energy (shorter wavelength), arise from the excitation of electrons in the π-orbitals of the aromatic ring and the carbonyl group. The n→π* transitions are of lower energy (longer wavelength) and involve the promotion of non-bonding electrons, such as those on the oxygen and nitrogen atoms of the hydrazide moiety, to anti-bonding π*-orbitals. libretexts.org

In a study of a derivative, 2-Amino-5-Chloropyridine tetrachloromercurate, the UV-Vis absorption spectrum was recorded in the 200 to 800 nm wavelength range, showing a cut-off wavelength (λ) at 348 nm. researchgate.net The presence of substituents on the benzene ring, such as the amino and chloro groups in this compound, can influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

Photochemical studies on aromatic hydrazides and related hydrazone derivatives have revealed their potential to undergo light-induced reactions. nih.govrsc.org For instance, some hydrazide-hydrazone derivatives can undergo photoisomerization from an E to a Z isomer upon irradiation with UV light (e.g., 365 nm). rsc.org Furthermore, photocatalytic methods have been developed for the cleavage of the N-N bond in hydrazines and hydrazides using visible light, indicating the photoreactive nature of this functional group. nih.gov Such photochemical reactivity is a key area of interest, with potential applications in designing photosensitive materials and developing novel synthetic methodologies. researchgate.netrsc.org

| Transition Type | Description | Typical Wavelength Region |

| π→π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | Shorter wavelength (Higher energy) |

| n→π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. | Longer wavelength (Lower energy) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of compounds like 2-Amino-5-chlorobenzohydrazide with a high degree of accuracy.

Geometry Optimization and Molecular Conformation

The initial step in computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional arrangement. For this compound, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p). nih.gov The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy conformation is achieved. nih.gov This stable structure represents the most probable conformation of the molecule in the gaseous phase.

The optimized geometry provides crucial information about the spatial arrangement of the atoms and functional groups. For instance, the planarity of the phenyl ring and the orientation of the amino and hydrazide substituents are determined. scihorizon.com These conformational details are essential for understanding the molecule's reactivity and its potential interactions with biological macromolecules.

Table 1: Predicted Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | C-C-Cl | 119.5 |

| C-N (amino) | 1.38 | C-C-N | 121.0 |

| C=O | 1.24 | N-N-C | 115.0 |

| N-N | 1.39 | C-N-H | 118.0 |

| Phenyl Ring C-C (avg) | 1.40 | C-C-C (ring avg) | 120.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic hydrazide structures.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the obtained structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. nih.govmdpi.com The calculations provide the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. nih.gov

These theoretical vibrational frequencies are often scaled to account for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental spectroscopic data. The correlation between theoretical and experimental spectra aids in the definitive assignment of the observed vibrational bands to specific functional groups and vibrational modes within the this compound molecule. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amino) | Symmetric Stretch | 3450 |

| N-H (amino) | Asymmetric Stretch | 3350 |

| N-H (hydrazide) | Stretch | 3300 |

| C=O | Stretch | 1680 |

| C-N | Stretch | 1350 |

| C-Cl | Stretch | 750 |

Note: These are predicted values and are subject to variation based on the specific computational method and basis set used.

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ijesit.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized, which can be indicative of higher biological activity. nih.gov The distribution of the HOMO and LUMO electron densities across the molecule reveals the regions most likely to be involved in chemical reactions and intermolecular interactions. mdpi.com

Table 3: Calculated Electronic Properties of this compound (Theoretical)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and can vary depending on the level of theory and basis set employed in the DFT calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govmdpi.com

Ligand-Receptor Interaction Prediction

Molecular docking simulations can predict the binding mode and affinity of this compound with various biological receptors. nih.govnih.govnih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the different possible conformations and orientations. mdpi.com A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, the amino and hydrazide groups of this compound are potential hydrogen bond donors and acceptors, while the chlorophenyl ring can engage in hydrophobic and aromatic stacking interactions. nih.gov

Binding Site Analysis for Biological Targets

A crucial aspect of molecular docking is the analysis of the binding site of the biological target. drughunter.comnih.gov The binding site is the specific region of the receptor where the ligand binds and exerts its effect. By examining the docked conformation of this compound, researchers can identify the specific amino acid residues or nucleotides that are involved in the interaction. nih.govnih.gov

This information is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs. rsc.org For example, identifying a key hydrogen bond interaction could lead to the design of new derivatives where this interaction is strengthened, potentially leading to improved biological activity.

Table 4: Potential Interacting Residues in a Hypothetical Protein Binding Site for this compound

| Ligand Moiety | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

| Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Hydrazide Group (-NH-NH₂) | Hydrogen Bond Donor/Acceptor | Glycine, Alanine (backbone) |

| Phenyl Ring | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Chlorine Atom | Halogen Bond/Hydrophobic | Leucine, Isoleucine |

Note: This table presents hypothetical interactions to illustrate the type of information obtained from a binding site analysis.

Advanced Quantum Chemical Analyses

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis provides a localized, Lewis-like description of the electron density. An NBO analysis of this compound would have detailed the occupancy of orbitals, the energy of donor-acceptor interactions, and the stabilization energies associated with these interactions. Such data would offer insights into the molecule's electronic structure and stability. However, no studies presenting NBO analysis data for this compound were identified.

Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. Compounds with significant NLO properties have potential applications in optoelectronics and photonics. A computational study of this compound's NLO properties would typically involve the calculation of its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters indicate the potential of a molecule to exhibit NLO behavior. Despite the interest in such properties for organic molecules, specific research detailing the NLO calculations for this compound could not be found.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto the Hirshfeld surface, one can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. A Hirshfeld surface analysis of this compound would have provided a detailed understanding of its crystal packing and the forces governing its supramolecular assembly. No published research on the Hirshfeld surface analysis of this specific compound was discovered.

Advanced Applications and Research Frontiers of 2 Amino 5 Chlorobenzohydrazide in Chemical Science

Role in Supramolecular Chemistry and Crystal Engineering

Design and Synthesis of Cocrystals

There is no specific information available in the scientific literature regarding the design and synthesis of cocrystals involving 2-Amino-5-chlorobenzohydrazide. Research on other substituted benzohydrazides shows they are used in crystal engineering to form multi-component crystals through hydrogen bonding, but data for the title compound is absent. mdpi.comtandfonline.com

Engineering of Supramolecular Architectures

No published studies were found that specifically describe the use of this compound in the engineering of supramolecular architectures. The hydrazide group is known to be a strong hydrogen-bonding motif capable of forming dimers and larger polymeric structures, a principle that is foundational to supramolecular chemistry. researchgate.net However, the application of this principle to this compound has not been documented.

Coordination Chemistry and Metal Complexes

Ligand Design and Complexation with Transition Metals

While related aminobenzohydrazide molecules have been used as ligands to synthesize transition metal complexes, there are no specific studies detailing the design of this compound as a ligand or its complexation behavior with transition metals. nih.gov The potential for this molecule to act as a chelating ligand is high due to its amino and hydrazide functionalities, but this has not been experimentally verified in published research.

Synthesis and Characterization of Metal-Hydrazide Complexes

No specific methods for the synthesis of metal complexes using this compound, nor any characterization data for such complexes, are available in the scientific literature. General methods for synthesizing metal-hydrazide complexes exist, but they have not been applied to this specific compound in any documented research. nih.govnih.gov

Applications in Coordination Polymers and Materials Science

There is no information on the use of this compound in the development of coordination polymers or its applications in materials science. The bifunctional nature of the molecule suggests potential as a linker in polymeric networks, but this has not been explored in the available literature.

Photochemical Properties and Reactivity

The study of this compound and its derivatives has revealed significant photochemical properties, particularly in the context of their interaction with biological macromolecules like DNA. These compounds, especially when derivatized, exhibit the ability to absorb ultraviolet (UV) light and induce chemical changes in their surroundings, a characteristic that is central to their potential applications in photochemistry and photobiology. Research has focused on understanding their behavior under UV irradiation and their capacity to act as photosensitizers.

Derivatives of this compound have been identified as a novel class of agents capable of cleaving DNA upon activation by UV light. The core of this activity lies in the specific structural features of these molecules, which allow them to interact with DNA and, upon photoexcitation, generate species that can damage the DNA backbone.

Research involving diacylhydrazine bridged anthranilic acids, which are derivatives of this compound, has demonstrated their efficacy as DNA photocleaving agents. A significant finding is that the presence of a halogen atom, such as chlorine at the para-position (position 5) relative to the amino group, is crucial for this activity.

In one study, 2-Amino-N′-benzoyl-5-chlorobenzohydrazide (compound 5 in the study) was synthesized and evaluated for its DNA photocleavage ability. When plasmid DNA was irradiated in the presence of this compound at a concentration of 10 μM, it resulted in the formation of both nicked (Form II) and linear (Form III) DNA fragments. This indicates that the compound is capable of inducing both single-strand and double-strand breaks in the DNA. The efficiency of this process was found to be dependent on the wavelength of the UV light used.

The study highlighted that while these compounds have reduced absorption in the UV-B range, they show high absorption in the UV-A range, making them particularly interesting as UV-A triggered DNA photocleavers. The 5-chloro derivative, 2-Amino-N′-benzoyl-5-chlorobenzohydrazide, showed a significant DNA photocleavage effect, which was notably higher than that of unsubstituted parent compounds.

Table 1: DNA Photocleavage Activity of 2-Amino-N'-benzoyl-5-chlorobenzohydrazide

| Compound | Concentration | Irradiation Wavelength | Observed DNA Forms | Reference |

|---|

Molecular docking studies have been employed to understand the interaction between these hydrazide derivatives and DNA. For 2-Amino-N′-benzoyl-5-chlorobenzohydrazide, these studies suggest that a stronger binding to the DNA molecule correlates with its observed photocleavage activity.

The mechanism by which this compound derivatives induce DNA cleavage is rooted in photosensitization. A photosensitizer is a molecule that can be excited by light and then transfer that energy to other molecules, often leading to the generation of reactive oxygen species (ROS) or other reactive intermediates that can cause chemical modifications.

The research indicates that the phenyl and furyl hydrazide residues attached to the this compound core promote photosensitization. Upon irradiation, particularly with UV-A light, these compounds act as photosensitizers. The excited photosensitizer can then react with surrounding molecules, such as oxygen, to produce ROS which are known to be potent DNA damaging agents.

The effectiveness of these compounds as photosensitizers is influenced by their chemical structure. For instance, the presence and position of substituents on the anthranilic acid ring are critical. The 5-chloro derivatives, including 2-Amino-N′-benzoyl-5-chlorobenzohydrazide, were found to be particularly effective photosensitizers for DNA cleavage. In contrast, derivatives with a nitro group (5-Nitro-anthranilic derivatives) were found to be inactive, underscoring the specific electronic requirements for photosensitization in this class of compounds.

The ability of these compounds to be activated by UV-A light is a significant aspect of their photosensitizing properties. UV-A radiation is less energetic and generally considered less harmful than UV-B, which opens up potential for applications where targeted effects are desired with reduced collateral damage. The research has established these derivatives as a new class of UV-A-triggered photosensitizers for DNA modification.

Table 2: Summary of Structural Influence on Photosensitization

| Structural Feature | Effect on Photosensitization | Compound Example | Reference |

|---|---|---|---|

| Halogen at 5-position | Promotes photosensitization and DNA photocleavage | 2-Amino-N′-benzoyl-5-chlorobenzohydrazide | , |

| Phenyl or Furyl Hydrazide Residue | Enhances photosensitization | 2-Amino-N′-benzoyl-5-chlorobenzohydrazide |

Investigations into Molecular Biological Interactions Mechanistic and Structural Focus

Interactions with Protein Macromolecules

The interaction of small molecules with plasma proteins, such as Human Serum Albumin (HSA), is a critical factor in their distribution and bioavailability. While direct and extensive studies on 2-amino-5-chlorobenzohydrazide are limited in the available literature, research on structurally related compounds provides insights into the potential binding behavior.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of endogenous and exogenous compounds, including drugs. mdpi.com The binding of a compound to HSA affects its pharmacokinetic profile. Spectroscopic techniques, particularly fluorescence spectroscopy, are commonly employed to study these interactions. nih.govnih.gov The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, can be quenched upon the binding of a ligand, allowing for the calculation of binding constants (Ka). mdpi.com

Studies on various benzohydrazide (B10538) and benzothiazine derivatives indicate that they interact with HSA. For example, the binding of certain quinobenzothiazine derivatives to HSA has been analyzed, revealing changes in the microenvironment of the protein's aromatic amino acid residues upon complex formation. nih.govmdpi.com While specific binding constant values for this compound are not detailed in the reviewed literature, related compounds often exhibit moderate binding affinities, which is a key factor for the absorption and distribution to various tissues. researchgate.net The interaction is typically reversible, involving a ground-state complex formation between the ligand and the protein. mdpi.com

The binding of a small molecule ligand can induce conformational changes in the structure of a protein. nih.govnih.gov Such alterations can affect the protein's biological function and its affinity for other molecules. Techniques like circular dichroism (CD) spectroscopy and Fourier-transform infrared (FT-IR) spectrometry are used to monitor these structural changes, particularly in the protein's secondary structure. nih.govmdpi.com

For instance, studies on the interaction of chlorogenic and ferulic acids with HSA revealed that their binding led to a gradual decrease in the protein's alpha-helix structure, indicating a partial unfolding of the protein. nih.gov Similarly, other small molecules have been shown to modify the tertiary structure of HSA by making the environment around specific amino acid residues, like tryptophan, more hydrophobic. mdpi.com While the specific impact of this compound on HSA's conformation is not documented, it is plausible that, like other small aromatic ligands, it could induce localized or global structural adjustments in the protein upon binding. mdpi.com

HSA has two principal high-affinity binding sites for drugs, known as Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA). nih.govmdpi.com These sites are located in hydrophobic cavities within the protein. mdpi.com Site I is typically preferred by bulky heterocyclic molecules, whereas site II often binds aromatic carboxylates. mdpi.com

The binding of ligands to HSA is governed by a combination of non-covalent forces. Hydrophobic interactions are often a primary driving force, especially for aromatic compounds that can bind within the hydrophobic pockets of the albumin molecule. elsevierpure.com In addition to hydrophobic forces, hydrogen bonding and van der Waals forces play a significant role in stabilizing the ligand-protein complex. researchgate.net For example, the interaction between tenofovir (B777) alafenamide (TAF) and HSA involves a greater number of connection points and possibilities for hydrophobic interactions compared to related compounds. mdpi.com Molecular docking simulations of various ligands with HSA have helped visualize these interactions, identifying key amino acid residues that participate in hydrogen bonding and electrostatic interactions. mdpi.com

Interactions with Nucleic Acids

Investigations into derivatives of this compound have revealed significant interactions with DNA, suggesting that this class of compounds may exert biological effects by targeting genetic material.

Molecular docking studies have been performed on 2-amino-N′-aroyl(het)arylhydrazides, a class of compounds that includes derivatives of this compound. nih.gov For a closely related compound, 2-Amino-N′-benzoyl-5-chlorobenzohydrazide, these in silico calculations predict a strong binding affinity for DNA. nih.gov The modeling suggests that the interaction involves the formation of a network of polar contacts and hydrogen bonds between the compound and the DNA bases. nih.gov Specifically, the free -NH₂ group and the carbonyl groups of the hydrazide structure are implicated in forming these crucial hydrogen bonds. nih.gov The 5-chloro substitution appears to contribute to a stronger binding to DNA compared to unsubstituted analogs. nih.gov

| Compound Derivative | Predicted Binding Energy (kcal/mol) |

|---|---|

| 2-Amino-N′-benzoyl-5-chlorobenzohydrazide | -9.1 |

| 4,5-bis-bromo derivative (Compound 15) | -10.1 |

Derivatives of this compound have been shown to act as DNA photocleavers, meaning they can induce damage to the DNA structure upon exposure to light. nih.gov When irradiated with UV-A or UV-B light, these compounds can cause cleavage of plasmid DNA. nih.gov This process can lead to the formation of both single-strand breaks (nicked DNA, Form II) and double-strand breaks (linear DNA, Form III) from the supercoiled form (Form I). nih.gov

The 5-chloro derivative, 2-Amino-N′-benzoyl-5-chlorobenzohydrazide, demonstrated significant DNA photocleavage activity. nih.gov Another related compound with a 5-bromo substitution was found to be extremely reactive, converting plasmid DNA into nicked (35%) and linear (65%) fragments under certain conditions. nih.gov This ability to compromise DNA integrity highlights a significant molecular biological interaction for this class of compounds. nih.gov

| Compound Class | Observed DNA Impact | Effective Conditions |

|---|---|---|

| 5-Chloro benzohydrazide derivatives | Significant DNA photocleavage (nicked and linear forms) | UV-B Irradiation |

| 5-Bromo benzohydrazide derivatives | High DNA photocleavage (nicked and linear fragments) | UV-A Irradiation (at 10 µM) |

Structure-Interaction Relationship (SIR) Studies for Molecular Recognition

The molecular architecture of this compound and its derivatives is pivotal in defining their interactions with biological targets. Structure-Interaction Relationship (SIR) and Structure-Activity Relationship (SAR) studies, primarily conducted on closely related analogs and derivatives, have provided valuable insights into the key structural components that govern molecular recognition and biological activity. These investigations help delineate the roles of the primary amino group, the hydrazide moiety, and the chloro substituent on the phenyl ring.

Elucidating Key Structural Features for Specific Interactions

The specific arrangement of functional groups on the this compound scaffold dictates its ability to form precise, non-covalent interactions with biological macromolecules. Analysis of related compounds, such as 2-Amino-5-chlorobenzophenone (B30270) derivatives, reveals several key features crucial for molecular recognition.

The 2-amino group and the adjacent carbonyl oxygen (part of the hydrazide or benzophenone (B1666685) structure) are critical for forming intramolecular and intermolecular hydrogen bonds. In the crystal structure of the related compound 2-Amino-5-chlorobenzophenone, molecules are linked by N—H⋯O hydrogen bonds, which create a stable three-dimensional architecture. This capacity for hydrogen bonding is fundamental for the specific recognition and binding of these molecules within the active sites of proteins and enzymes.

The aromatic ring itself provides a scaffold for π-stacking interactions with aromatic amino acid residues (like tyrosine, phenylalanine, and tryptophan) in a protein's binding pocket. The planarity of the benzoyl portion of the molecule is an important feature for enabling these interactions.

Furthermore, the hydrazide functional group (-CONHNH2) in this compound is a key synthon. Its reactive nature is utilized in the synthesis of various heterocyclic derivatives, but it also serves as a potent hydrogen bond donor and acceptor, contributing significantly to the binding affinity and specificity of the molecule for its biological targets.

Exploring the Influence of Substituents on Interaction Profiles

The nature and position of substituents on the benzoyl ring profoundly modulate the interaction profile and biological activity of the core structure. The chlorine atom and modifications to the amino group have been subjects of particular interest in SAR studies of related molecules.

The 5-chloro substituent has a significant impact due to its electronic and steric properties. As an electron-withdrawing group, the chlorine atom can alter the electron density of the aromatic ring, influencing its reactivity and interaction capabilities. Halogen substituents can enhance biological activity by increasing interaction with proteins at the target binding site. The chlorine atom can also prevent metabolic hydroxylation, a common deactivation pathway for drug molecules, thereby potentially prolonging the compound's biological effect. In studies of N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, derivatives containing the chloride substitute demonstrated a strong inhibitory effect on the growth of human leukemia cells. In other molecular contexts, a chloro substituent has been shown to impart steric effects that can influence the conformation of adjacent functional groups, which in turn affects resonance stability and biological activity.

Modifications to the 2-amino group , such as acylation, have been shown to be a viable strategy for altering biological activity. In studies on 2-amino-5-chlorobenzophenone derivatives developed as antimalarial agents, extensive variation of the acyl residue at the 2-amino group was explored to understand its influence on activity and selectivity. Acylation converts the electron-donating amino group into an electron-withdrawing amide, which can significantly change the molecule's electronic properties and introduce a more spacious, lipophilic substituent. These changes can lead to tighter or looser contacts with amino acids in a binding site, ultimately increasing or decreasing biological activity. This highlights that modifications at the 2-amino position are a key determinant of the interaction profile for this class of compounds.

The following table summarizes the influence of key structural features and substituents on the molecular interactions of the 2-Amino-5-chlorobenzoyl scaffold, based on studies of its derivatives.

| Structural Feature / Substituent | Type of Interaction / Effect | Influence on Biological Profile |

| 2-Amino Group | Hydrogen Bond Donor (N-H) | Crucial for binding to protein active sites. Acylation can modulate activity and selectivity. |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Forms key hydrogen bonds (N—H⋯O) for molecular linkage and target binding. |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Provides a scaffold for interaction with aromatic amino acid residues in binding pockets. |

| 5-Chloro Substituent | Electronic (Electron-withdrawing), Steric Effects, Halogen Bonding | Can enhance protein interaction, prevent metabolic deactivation, and influence molecular conformation. |

| Hydrazide Moiety (-CONHNH2) | Hydrogen Bond Donor/Acceptor | Contributes to binding affinity and serves as a reactive handle for creating diverse derivatives. |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific research positions 2-amino-5-chlorobenzohydrazide not as a terminal bioactive agent, but primarily as a versatile and valuable intermediate scaffold in synthetic and medicinal chemistry. Investigations have consistently utilized this compound as a foundational building block for the synthesis of more complex heterocyclic molecules. Its reactive hydrazide and amino functional groups provide convenient handles for a variety of chemical transformations.

Research efforts have focused on using this compound to construct derivatives containing various heterocyclic systems, which are then evaluated for a range of biological activities. For instance, it serves as a precursor for creating compounds with potential as antimicrobial and anticancer agents. thepharmajournal.com The core structure is frequently modified through reactions such as condensation with carbonyl compounds to form hydrazones, or cyclization to yield heterocycles like oxadiazoles, triazoles, and benzodiazepine (B76468) analogs. thepharmajournal.comuobaghdad.edu.iquobaghdad.edu.iq The resulting derivatives have been the primary subjects of biological screening, particularly for antifungal and anticancer properties. uobaghdad.edu.iqmdpi.com Therefore, the research landscape is characterized by the exploitation of the this compound framework to generate novel, structurally diverse compounds for drug discovery pipelines.

Emerging Research Avenues for this compound

Building on its established role as a synthetic intermediate, several promising research avenues are emerging for this compound. The broad spectrum of biological activities reported for the general class of benzohydrazide (B10538) derivatives suggests specific and fruitful areas of future investigation for molecules derived from this particular scaffold. thepharmajournal.comderpharmachemica.com

Key emerging research avenues include:

Antimicrobial Drug Discovery: Given the persistent challenge of antimicrobial resistance, there is a significant opportunity to develop novel antibacterial and antifungal agents. researchgate.net The this compound scaffold can be used to generate extensive libraries of derivatives to be screened against resistant strains of bacteria and fungi. uobaghdad.edu.iqresearchgate.net

Anticancer Agent Development: The development of targeted anticancer therapies is a major focus of modern medicinal chemistry. Benzohydrazide derivatives have shown potential as anticancer agents, including as inhibitors of specific targets like Epidermal Growth Factor Receptor (EGFR) kinase. thepharmajournal.commdpi.com Future work could focus on designing and synthesizing derivatives of this compound that are potent and selective inhibitors of cancer-related enzymes or receptors.

Antitubercular Applications: Hydrazide-containing compounds, most notably isoniazid, are cornerstones of tuberculosis treatment. The benzohydrazide moiety is considered a valuable pharmacophore for antitubercular activity. researchgate.net This presents a clear rationale for synthesizing and evaluating this compound derivatives against Mycobacterium tuberculosis, including multi-drug-resistant strains. researchgate.net

Neurological Disorders: The structural similarity of precursors like 2-amino-5-chlorobenzophenone (B30270) to intermediates used in the synthesis of benzodiazepines suggests a potential, though less explored, avenue in developing agents for neurological disorders. chemicalbook.comchemicalbook.com

Potential for Development of Novel Chemical Entities based on this compound Scaffold

The this compound structure represents a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target. Its inherent chemical features offer significant potential for the development of novel chemical entities (NCEs) with diverse therapeutic applications.

The strategic importance of this scaffold lies in its synthetic tractability and the presence of multiple points for chemical modification:

The Hydrazide Moiety: This functional group is highly reactive and serves as a key anchor for building a wide array of derivatives. It can be readily converted into hydrazones, N-acylhydrazones, and various five-membered heterocyclic rings (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles), each known to possess distinct biological properties. uobaghdad.edu.iqresearchgate.net

The Amino Group: The primary aromatic amine can be acylated, alkylated, or used as a handle to introduce other functional groups or build larger molecular constructs, thereby modulating the electronic and steric properties of the molecule.

The Aromatic Ring: The chlorine substituent on the benzene (B151609) ring influences the compound's lipophilicity and electronic character, which can be crucial for target binding and pharmacokinetic properties. Further substitution on the ring is also a possibility for fine-tuning activity.

This structural versatility allows for the creation of large, diverse libraries of compounds from a single, readily accessible starting material. The demonstrated success in synthesizing potent antimicrobial and anticancer agents from benzohydrazide precursors underscores the high potential for generating patentable NCEs based on the this compound scaffold. mdpi.comresearchgate.net These new entities could be tailored to optimize potency, selectivity, and drug-like properties for a range of therapeutic targets.

Q & A

Q. What synthetic routes are effective for preparing 2-Amino-5-chlorobenzohydrazide?

- Methodological Answer : A common approach involves the reaction of 2-Amino-5-chlorobenzoic acid derivatives with hydrazine. For example, methyl esters (e.g., Methyl 2-amino-5-chlorobenzoate) can undergo hydrazinolysis to form the hydrazide. Reacting the ester with excess hydrazine hydrate in ethanol under reflux (70–80°C, 6–8 hours) typically yields the product. Purification via recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹). Reference IR data for structurally similar 2-Amino-5-chlorobenzamide (CAS 5202-85-7) can guide peak assignments .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and NH₂/ NH signals (δ 4.5–5.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₇H₇ClN₄O: calc. 198.03) .

Q. What solubility properties should researchers anticipate for this compound?

- Methodological Answer : Based on analogs like 2-Amino-5-chlorobenzamide (soluble in acetone) , the hydrazide is likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. A preliminary solubility screen in ethanol, acetone, and dichloromethane is recommended.

Advanced Research Questions

Q. How do substituents (Cl, NH₂) influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing Cl group at the 5-position increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines). The 2-amino group participates in intramolecular hydrogen bonding, potentially stabilizing transition states. Comparative studies with 2-Amino-5-bromo-4-chlorobenzamide (CAS 1379338-88-1) show bromo substituents further increase reaction rates due to stronger electron withdrawal .

Q. Which computational tools are optimal for predicting crystal structures of this compound derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refining single-crystal XRD data. The program handles hydrogen bonding and disorder modeling, critical for hydrazide derivatives. For initial structure solution, SHELXD (charge flipping) or SHELXS (direct methods) are robust .

- Density Functional Theory (DFT) : Software like Gaussian or ORCA predicts optimized geometries and electronic properties. Basis sets (e.g., 6-31G*) paired with B3LYP functionals balance accuracy and computational cost .

Q. How can researchers resolve contradictions in reaction yield data under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity). For example, optimize hydrazinolysis by testing ethanol vs. methanol at 60°C vs. 80°C.

- Statistical Analysis : Apply ANOVA to identify significant factors. Replicate trials (n ≥ 3) reduce random error.

- Mechanistic Probes : Monitor intermediates via LC-MS or in situ IR to detect side reactions (e.g., hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.